molecular formula C23H22FN7O2 B2635000 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 1040651-47-5

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2635000
CAS RN: 1040651-47-5
M. Wt: 447.474
InChI Key: VTSNZIVVCBEJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Attachment Inhibition

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione shows promising potential in scientific research, particularly in the realm of medical chemistry and biological activities. One of the significant applications is as an HIV-1 attachment inhibitor. The derivative compounds, such as 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have been identified as potent inhibitors that disrupt the interaction between the viral gp120 and the host cell receptor CD4. These findings highlight the critical role of the piperazine ring in the pharmacophore, serving as a scaffold for deploying other functional groups and complementing the binding site on gp120 (Wang et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Furthermore, the compound and its derivatives have been explored for their luminescent properties and potential in photo-induced electron transfer (PET) applications. Novel model compounds with piperazine substituted naphthalimide, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione (NA1), have been synthesized. These compounds exhibit interesting fluorescence spectra data, making them potentially useful as pH probes and for studying PET processes from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).

Antimicrobial and Cytotoxic Activities

Additionally, azole-containing piperazine derivatives have been designed and synthesized, demonstrating moderate to significant in vitro antibacterial, antifungal, and cytotoxic activities. Some compounds exhibit remarkable broad-spectrum antimicrobial efficacy against various strains, comparable to standard drugs such as chloramphenicol and fluconazole, and potent in vitro activity against the PC-3 cell line (Gan et al., 2010).

properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-15-21(18-4-2-3-5-19(18)25-15)22(32)23(33)30-12-10-29(11-13-30)14-20-26-27-28-31(20)17-8-6-16(24)7-9-17/h2-9,25H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSNZIVVCBEJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

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